An In-Depth Technical Guide to 1,1-Diethoxynonane: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 1,1-Diethoxynonane: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1,1-diethoxynonane, also known as nonanal diethyl acetal. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structural features, synthesis, and practical applications, with a focus on its role as a versatile protecting group.
Introduction: The Acetal Functional Group in Context
In the realm of organic chemistry, the ability to selectively mask and unmask reactive functional groups is paramount for the successful execution of multi-step syntheses. Among the various protecting groups available, acetals stand out for their unique stability profile. 1,1-Diethoxynonane, as a member of the acetal family, embodies the key characteristics that make these moieties indispensable tools for the synthetic chemist. This guide will explore the intricacies of this specific long-chain acetal, providing both foundational knowledge and practical insights.
Section 1: Physicochemical and Structural Properties of 1,1-Diethoxynonane
1,1-Diethoxynonane is a geminal diether, a class of organic compounds characterized by two alkoxy groups attached to the same carbon atom.[1] This structural feature is the cornerstone of its chemical behavior.
Molecular Structure
The structure of 1,1-diethoxynonane consists of a nine-carbon aliphatic chain (nonane) attached to a carbon atom which is, in turn, bonded to two ethoxy groups (-OCH₂CH₃).
Caption: 2D Structural Representation of 1,1-Diethoxynonane.
Physicochemical Data
A compilation of the key physicochemical properties of 1,1-diethoxynonane is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Reference |
| IUPAC Name | 1,1-diethoxynonane | [1] |
| Synonyms | Nonanal diethyl acetal, n-Nonanal diethyl acetal | [1] |
| CAS Number | 54815-13-3 | [1] |
| Molecular Formula | C₁₃H₂₈O₂ | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Specific Gravity | 0.84200 to 0.84700 @ 25.00 °C | [2] |
| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C | [2] |
| Flash Point | 145.00 °F TCC (62.78 °C) | [2] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [3] |
Section 2: Synthesis and Purification
The synthesis of 1,1-diethoxynonane is a classic example of acetal formation, typically achieved through the acid-catalyzed reaction of nonanal with ethanol.
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The presence of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed.
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Experimental Protocol: Synthesis of 1,1-Diethoxynonane
This protocol provides a general procedure for the synthesis of 1,1-diethoxynonane from nonanal and ethanol.
Materials:
-
Nonanal
-
Absolute Ethanol (a 3 to 5-fold molar excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
A suitable solvent (e.g., toluene, if using a Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser (recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add nonanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.
-
Add a solvent such as toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1,1-diethoxynonane can be purified by fractional distillation under reduced pressure.
Section 3: Structural Elucidation via Spectroscopy
The structure of 1,1-diethoxynonane can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,1-diethoxynonane is expected to show characteristic signals for the different proton environments.
-
A triplet corresponding to the methyl protons of the ethoxy groups (-OCH₂CH ₃) would appear in the upfield region.
-
A quartet for the methylene protons of the ethoxy groups (-OCH ₂CH₃) would be observed.
-
A triplet for the methine proton (-CH (OR)₂) will be present, coupled to the adjacent methylene group of the nonyl chain.
-
A series of multiplets for the methylene protons of the long nonyl chain.
-
A triplet for the terminal methyl group of the nonyl chain.
¹³C NMR: The carbon NMR spectrum provides complementary information.
-
A signal for the acetal carbon (C H(OR)₂) in the range of 95-110 ppm.
-
Signals for the carbons of the ethoxy groups (-O CH₂ C**H₃).
-
A series of signals for the carbons of the nonyl chain.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH(O-)₂ | ~4.4 (t) | ~103 |
| -OCH₂CH₃ | ~3.4-3.6 (m) | ~60 |
| -OCH₂CH₃ | ~1.2 (t) | ~15 |
| -CH₂- (nonyl chain) | ~1.2-1.6 (m) | ~22-32 |
| -CH₃ (nonyl chain) | ~0.9 (t) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-diethoxynonane is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹), which would be present in the starting material, nonanal.[4] Key expected absorptions include:
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and ethoxy groups.[5]
-
C-O stretching: Strong, characteristic bands in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bonds of the acetal group.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,1-diethoxynonane would likely not show a prominent molecular ion peak due to the lability of the acetal group. The fragmentation pattern is expected to be dominated by the loss of an ethoxy group to form a stable oxonium ion. Common fragments would include:
-
[M - OCH₂CH₃]⁺: Loss of an ethoxy radical.
-
Fragments resulting from the cleavage of the nonyl chain.[7]
Section 4: Chemical Reactivity and Applications
The chemical reactivity of 1,1-diethoxynonane is centered around the stability of the acetal functional group.
Stability and Reactivity
Acetals are stable in neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones against nucleophiles such as Grignard reagents, organolithium reagents, and hydrides.[8] However, they are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid.[8]
Caption: Reactivity of 1,1-Diethoxynonane under Different Conditions.
Applications
-
Protecting Group in Organic Synthesis: The primary application of 1,1-diethoxynonane in a research and development setting is as a protecting group for the nonanal aldehyde functionality. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The acetal can then be easily removed under mild acidic conditions to regenerate the aldehyde.
-
Fragrance and Flavor Industry: 1,1-Diethoxynonane is used as a fragrance ingredient, contributing to aldehydic and floral scents.[2]
Section 5: Safety and Handling
While 1,1-diethoxynonane is not classified as hazardous according to GHS criteria, proper laboratory safety precautions should always be observed.[1] Information from analogous compounds suggests the following guidelines.
General Safety Precautions
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[9]
-
Peroxide Formation: Like other ethers, acetals can potentially form explosive peroxides upon prolonged exposure to air and light.[3] Containers should be dated upon opening and tested for peroxides before use if stored for an extended period.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Conclusion
1,1-Diethoxynonane is a valuable compound in both industrial and research settings. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its function as a stable and easily removable protecting group for aldehydes, make it a significant tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization.
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